molecular formula C12H17NO4S B4609832 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide

Cat. No.: B4609832
M. Wt: 271.33 g/mol
InChI Key: GGVLMRBKHRLPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms, and a butanesulfonamide group, which is a sulfonamide derivative. Sulfonamides are well-known for their medicinal properties, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with butanesulfonyl chloride. This reaction is carried out under basic conditions, often using aqueous sodium carbonate (Na2CO3) as the base. The reaction proceeds through nucleophilic substitution, where the amine group of the benzodioxin moiety attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of N-substituted sulfonamides .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes such as carbonic anhydrase, inhibiting their activity. This inhibition occurs through the coordination of the sulfonamide group with the zinc ion present in the enzyme’s active site, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide is unique due to its specific combination of the benzodioxin moiety and the butanesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-2-3-8-18(14,15)13-10-4-5-11-12(9-10)17-7-6-16-11/h4-5,9,13H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLMRBKHRLPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanesulfonamide

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